molecular formula C22H21BrN2O6 B2380450 5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde CAS No. 1031100-36-3

5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde

Cat. No. B2380450
CAS RN: 1031100-36-3
M. Wt: 489.322
InChI Key: BPHOADTUKODCMY-UHFFFAOYSA-N
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Description

The compound “5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde” is a complex organic molecule that contains several functional groups, including a bromine atom, a benzodioxine ring, a piperazine ring, and an aldehyde group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each targeting a specific functional group. For example, the bromine atom could be introduced via a halogenation reaction, the benzodioxine ring could be formed via a cyclization reaction, and the piperazine ring could be formed via a ring-closing reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzodioxine and piperazine rings would likely contribute to the rigidity of the molecule, while the bromine atom and aldehyde group would likely be involved in any reactions .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced via a nucleophilic substitution reaction, the aldehyde group could be reduced to an alcohol or oxidized to a carboxylic acid, and the piperazine ring could undergo various ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely increase its molecular weight and could potentially affect its solubility and reactivity .

Scientific Research Applications

Chemical Synthesis and Ligand Preparation

One of the primary applications of 5-substituted salicylaldehydes, which share structural similarities with the compound , is in the synthesis of heteroditopic ligands. These ligands have been utilized for the binding of metal salts, demonstrating the compound's potential in coordination chemistry. The method involves a one-pot bromo- and chloro-methylation, highlighting a flexible approach to attach functional arms for further applications in organic synthesis and the preparation of receptors for metal salts (Wang et al., 2006).

Antioxidant, Antimicrobial, and Anticancer Properties

Another research focus has been on the synthesis of derivatives of 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde for evaluating their antioxidant, antimicrobial, and anticancer properties. These studies have shown that certain derivatives exhibit high antioxidant capacity, good antibacterial activity towards Bacillus subtilis, and significant antifungal activity against Aspergillus niger. Moreover, they have demonstrated notable cytotoxic activity against breast adenocarcinoma cell lines, suggesting their potential in developing new therapeutic agents (Konuş et al., 2019).

Role in Synthesis of Amorfrutins

The compound has also been used in the synthesis of amorfrutins A and B, which have shown promising cytotoxicity against human tumor cell lines. This indicates its usefulness in the creation of compounds with potential anticancer applications. The synthesis process involves using a central intermediate derived from a related compound, further emphasizing the flexibility and applicability of such compounds in medicinal chemistry (Brandes et al., 2020).

Photolabile Protecting Group for Aldehydes and Ketones

Additionally, derivatives of the compound have been explored as photolabile protecting groups for aldehydes and ketones. This application is crucial in synthetic organic chemistry, where selective protection and deprotection of functional groups are needed. The research demonstrated the effective single- and two-photon-induced release of protected compounds, showcasing the compound's utility in complex organic synthesis processes (Lu et al., 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties and how it is handled. Proper safety precautions should always be taken when handling chemical compounds .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

5-bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O6/c23-16-5-6-17(15(11-16)12-26)30-14-21(27)24-7-9-25(10-8-24)22(28)20-13-29-18-3-1-2-4-19(18)31-20/h1-6,11-12,20H,7-10,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHOADTUKODCMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC2=C(C=C(C=C2)Br)C=O)C(=O)C3COC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde

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